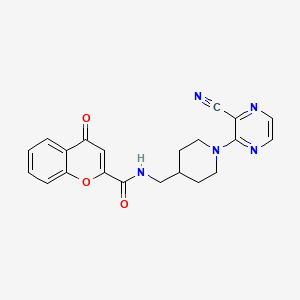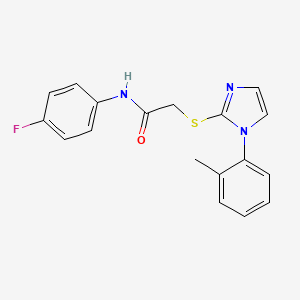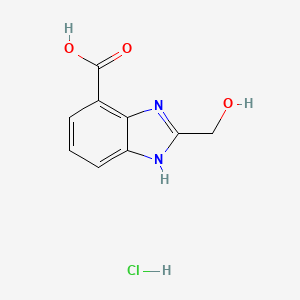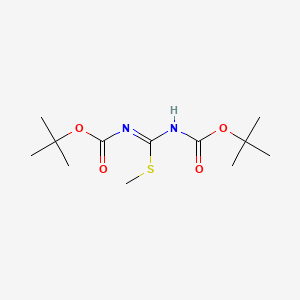
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Neuroinflammation
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is utilized in PET imaging, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant in the study of neuroinflammation, which is linked to various neuropsychiatric disorders such as Alzheimer's disease and Parkinson's disease. The compound allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding of their role in neuroinflammation (Horti et al., 2019).
Cancer Research
In cancer research, compounds related to this compound have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines. These compounds have shown promising anti-proliferative activities, indicating their potential in cancer therapy (Parveen et al., 2017).
Antibacterial Properties
There is also research into the antibacterial properties of related compounds. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized and shown to exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria. This research points to potential applications in developing new antibacterial agents (Pouramiri et al., 2017).
Synthesis of Novel Compounds
Further research includes the synthesis of novel compounds for imaging neuroinflammation and evaluating their effectiveness as PET agents. These compounds, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are synthesized and tested for specific applications in imaging neuroinflammatory diseases (Wang et al., 2018).
Pharmaceutical Development
The compound has also been studied in the context of pharmaceutical development, particularly in the creation of CGRP receptor antagonists, which are useful in treating conditions like migraine. The research involves developing economical and efficient synthesis methods for such compounds (Cann et al., 2012).
General Pharmaceutical and Agrochemical Applications
This compound, due to its structural components, is part of a broader class of nitrogen-containing compounds used extensively in pharmaceuticals and agrochemicals. These compounds display high biological activities and are used in a variety of applications, from herbicides and insecticides to pharmaceutical ingredients (Higasio & Shoji, 2001; 2004).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-16-20(24-8-7-23-16)26-9-5-14(6-10-26)13-25-21(28)19-11-17(27)15-3-1-2-4-18(15)29-19/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABNNBJVWSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)
![4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2557151.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557156.png)
![8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2557159.png)
![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557160.png)

![N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2557164.png)


![Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2557168.png)
![6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557169.png)